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Compound of Interest

Compound Name:
1-Chloro-2-fluoro-3-methoxy-5-

methylbenzene

Cat. No.: B15381887

Get Quote

A Technical Guide for Research & Development
Introduction: The Orthogonal Effect
Fluorinated chloroanisoles represent a unique class of di-halogenated ethers where the

electron-donating methoxy group (-OCH

) competes with the electron-withdrawing nature of fluorine and chlorine. This "push-pull"
electronic architecture creates distinct dipole moments and lipophilicity profiles essential for
modulating bioavailability in drug design.

Key Structural Advantages:

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at

specific sites on the phenyl ring.

Lipophilicity Modulation: The addition of fluorine to the chloroanisole core typically increases

LogP by 0.2–0.4 units, enhancing membrane permeability without the steric bulk of a methyl

group.
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Electronic Tuning: The ortho-effect in isomers like 4-chloro-2-fluoroanisole significantly alters

boiling points and density compared to their meta or para counterparts.

Thermodynamic & Physical Data
The following data aggregates experimental values for the primary isomers. Note the distinct

depression in boiling point for the 2-fluoro isomer, attributed to the "ortho-fluorine effect" which

reduces intermolecular Van der Waals interactions relative to the other isomers.

Table 1: Comparative Physical Properties
Property

2-Chloro-4-

fluoroanisole

3-Chloro-4-

fluoroanisole

4-Chloro-2-

fluoroanisole

4-Chloro-3-

fluoroanisole

CAS Number 2267-25-6 202925-07-3 452-09-5 501-29-1

Molecular Weight 160.57 g/mol 160.57 g/mol 160.57 g/mol 160.57 g/mol

Boiling Point 197–200 °C 189 °C 165–167 °C 196 °C

Density (25°C) 1.29 g/mL 1.29 g/mL 1.311 g/mL ~1.28 g/mL

Refractive Index

(

)

1.519 1.520 1.560 1.535

Flash Point 76 °C 79 °C 68 °C 82 °C

LogP (Calc.) 2.85 2.91 2.88 2.95

Appearance
Clear, colorless

liquid

Colorless to pale

yellow
Colorless liquid Colorless liquid
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Critical Insight:4-Chloro-2-fluoroanisole exhibits the highest density (1.311 g/mL) but the lowest

boiling point. This anomaly is crucial for purification processes; it can be distilled at lower

temperatures than its isomers, minimizing thermal degradation risks.

Spectral Characterization (NMR)
Accurate identification relies on understanding the coupling patterns between Fluorine (

F) and Protons (

H). The fluorine atom splits neighboring protons, creating complex multiplets often mistaken for
impurities.

Reference Spectrum: 2-Chloro-4-fluoroanisole
Solvent: CDCl

H NMR (400 MHz):

3.88 (s, 3H, -OCH

): Characteristic singlet.

6.85 (dd,

Hz, 1H, Ar-H at C6): Coupled to F (ortho) and H (meta).

6.95 (td,

Hz, 1H, Ar-H at C5): Strong coupling to F.

7.12 (dd,

Hz, 1H, Ar-H at C3): Protons ortho to Cl are deshielded.

F NMR (376 MHz):
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-118.5 (m): Typical range for aromatic fluorine.

Coupling Constant Standards:

(ortho): 7.0 – 9.0 Hz

(meta): 4.0 – 6.0 Hz

Experimental Protocols
Protocol A: Synthesis via Methylation (Self-Validating)
This protocol is preferred over direct halogenation due to its high regioselectivity. It utilizes a

precursor (2-chloro-4-fluorophenol) where the halogen positions are already fixed.

Reagents:

2-Chloro-4-fluorophenol (1.0 equiv)

Methyl Iodide (MeI) (1.2 equiv) or Dimethyl Sulfate (DMS)

Potassium Carbonate (K

CO

) (2.0 equiv, anhydrous)

Acetone (Reagent Grade)

Step-by-Step Workflow:

Dissolution: Dissolve 10 mmol of 2-chloro-4-fluorophenol in 30 mL of acetone in a round-

bottom flask.

Deprotonation: Add K

CO

(20 mmol). The suspension will turn slightly yellow as the phenoxide anion forms. Stir for 15
mins at Room Temperature (RT).
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Alkylation: Add MeI (12 mmol) dropwise via syringe. Caution: MeI is a carcinogen; use a

fume hood.

Reflux: Heat to mild reflux (60°C) for 4 hours.

Validation Check: Spot on TLC (Hexane/EtOAc 9:1). The starting material (phenol) is more

polar (lower

) than the product (anisole, high

).

Workup: Cool to RT. Filter off the solid K

CO

/KI salts.

Concentration: Rotary evaporate the acetone to yield a crude oil.

Purification: Dissolve oil in Et

O, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over MgSO

.

Yield: Expect >90% yield of clear liquid.

Protocol B: Solubility & Partition Coefficient
Measurement
To validate the lipophilicity (LogP) for drug discovery applications:

Prepare saturated solutions of the derivative in 1-Octanol and Water (phosphate buffer pH

7.4).

Shake for 24 hours at 25°C to reach equilibrium.

Separate phases and analyze concentration via HPLC-UV (254 nm).
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Calculate:

.

Visualizations
Figure 1: Synthesis & Purification Logic
This diagram illustrates the logical flow of the synthesis, including the critical "Validation Check"

point to ensure reaction completion before workup.
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Start: 2-Chloro-4-fluorophenol

1. Dissolve in Acetone
Add K2CO3 (Base)

2. Formation of Phenoxide
(Color Change)

Deprotonation

3. Add Methyl Iodide (MeI)
Reflux 60°C, 4h

Nucleophilic Attack

Validation Check (TLC)
Is Phenol Consumed?

No (Continue Reflux)

4. Filter Salts & Evaporate
Wash with NaOH (aq)

Yes (High Rf spot)

Final Product:
2-Chloro-4-fluoroanisole

Purification

Click to download full resolution via product page

Caption: Step-by-step synthesis workflow with integrated TLC validation checkpoint to ensure

high purity.
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Figure 2: Isomer Selection Decision Tree
A guide for researchers to select the correct isomer based on the physical property

requirements of their application.

Select Derivative Based on Requirement Need High Density
(>1.30 g/mL)?

Need High Boiling Point
(>195°C)?

No

Use: 4-Chloro-2-fluoroanisole
(Density: 1.311)

Yes

Use: 2-Chloro-4-fluoroanisole
(BP: 200°C)Yes

Use: 3-Chloro-4-fluoroanisole
(BP: 189°C)

No

Click to download full resolution via product page

Caption: Decision matrix for selecting fluorinated chloroanisole isomers based on density and

volatility requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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